molecular formula C14H13ClN2O4S B5977736 4-chloro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide

4-chloro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5977736
M. Wt: 340.8 g/mol
InChI Key: QQJPOIRTJHRVAV-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide typically involves the reaction of 4-chloroaniline with 2-hydroxy-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for a specific period, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-hydroxy-N-(propylcarbamoyl)benzenesulfonamide
  • N-(4-chlorophenyl)benzenesulfonamide
  • 4-chloro-2-(phenylsulfonyl)aniline

Uniqueness

4-chloro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX sets it apart from other similar compounds .

Properties

IUPAC Name

4-chloro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-21-12-4-7-14(18)10(8-12)9-16-17-22(19,20)13-5-2-11(15)3-6-13/h2-9,17-18H,1H3/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJPOIRTJHRVAV-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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